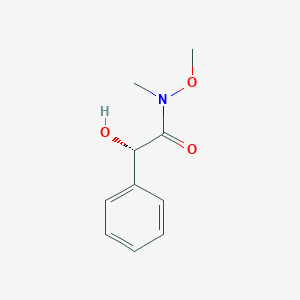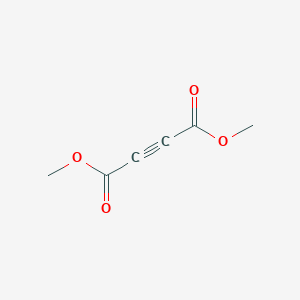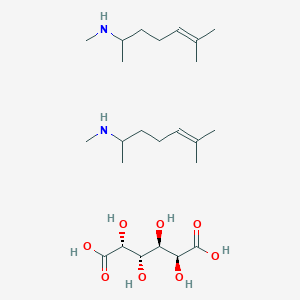
(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-methylpropiophenone is an organic compound with a phenyl ring attached to a propiophenone group, substituted by a bromine atom at the 2-position and a methyl group at the 4-position . It is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Preparation Methods
The synthesis of 2-Bromo-4’-methylpropiophenone is typically achieved through the bromination of 4’-methylpropiophenone with an equivalent amount of bromine . The reaction is carried out in glacial acetic acid, where bromine is added to form the desired product . Industrial production methods often involve large-scale batch reactors and specific solvents like N-Methyl-2-pyrrolidone (NMP) to facilitate the reaction .
Chemical Reactions Analysis
2-Bromo-4’-methylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with methylamine to form 4-methylmethcathinone (mephedrone).
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions: Methylamine, hydrochloric acid, and solvents like benzene and acetone are frequently used.
Major Products: The primary product formed from its reaction with methylamine is 4-methylmethcathinone.
Scientific Research Applications
2-Bromo-4’-methylpropiophenone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Bromo-4’-methylpropiophenone varies depending on its specific application. In the pharmaceutical industry, it acts as an intermediate in the synthesis of other drugs. Its unique structure enables it to serve as the basis for the construction of complex molecules with therapeutic properties .
Comparison with Similar Compounds
2-Bromo-4’-methylpropiophenone is similar to other compounds in its class, such as:
4-Methylpropiophenone: Shares a similar structure but lacks the bromine atom at the 2-position.
2-Bromo-4-methylpropiophenone: Exhibits comparable chemical properties and reactivity.
These compounds differ in their specific structures and functions, highlighting the uniqueness of 2-Bromo-4’-methylpropiophenone in various applications .
Properties
IUPAC Name |
(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEKHSQWWGCDRA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C1=CC=CC=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](C1=CC=CC=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)





![[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)




